molecular formula C11H21NO2S B1403771 N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide CAS No. 1823349-25-2

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Cat. No.: B1403771
CAS No.: 1823349-25-2
M. Wt: 231.36 g/mol
InChI Key: BXVAGNDPQWGKII-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a synthetic organic compound. It is characterized by the presence of a sulfonamide group attached to a cyclopropane ring, which is further substituted with a tert-butyl group and a cyclopropylmethyl group. This compound may be of interest in various fields of chemistry and pharmacology due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with Tert-butyl and Cyclopropylmethyl Groups: The tert-butyl and cyclopropylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tert-butyl and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

  • N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structural features allow for modifications that can lead to the development of more complex molecules. This is particularly valuable in the synthesis of novel pharmaceuticals and biologically active compounds.

Synthetic Routes

  • The compound can be synthesized through various methods, including:
    • Simmons-Smith Reaction : This method is used to form the cyclopropane ring.
    • Sulfonyl Chloride Reaction : The introduction of the sulfonamide group occurs via reaction with sulfonyl chlorides in the presence of bases like triethylamine.
    • Alkylation Reactions : Tert-butyl and cyclopropylmethyl groups are introduced through alkylation using suitable alkyl halides.

Biological Applications

Antimicrobial Properties

  • Sulfonamides are known for their antimicrobial activity, primarily through inhibition of bacterial folic acid synthesis via competitive inhibition of dihydropteroate synthase. This compound may exhibit similar properties, suggesting potential efficacy against various bacterial strains .

Enzyme Inhibition Studies

  • Research indicates that compounds with sulfonamide groups can act as inhibitors of key enzymes involved in disease processes. For instance, studies have shown that related compounds inhibit kinases such as GSK-3β and ROCK-1, which are implicated in inflammation and neurodegeneration pathways . Understanding these interactions could lead to therapeutic applications in treating diseases associated with these enzymes.

Medicinal Chemistry Applications

Therapeutic Potential

  • The structural similarity of this compound to other bioactive sulfonamides opens avenues for its exploration as a therapeutic agent. Its potential applications include:
    • Anti-inflammatory Agents : Due to its ability to inhibit specific enzymes involved in inflammatory pathways.
    • Antimicrobial Agents : As mentioned earlier, leveraging its sulfonamide moiety for antimicrobial activity .

Industrial Applications

Material Development

  • In industrial settings, this compound may be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of materials or improve reaction efficiencies in synthetic pathways .

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize sulfonamide groups, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is unique due to the combination of its sulfonamide group with the cyclopropane ring and the specific tert-butyl and cyclopropylmethyl substitutions. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Overview

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS No. 1823349-25-2) is a synthetic organic compound characterized by a sulfonamide group attached to a cyclopropane ring, which is further substituted with tert-butyl and cyclopropylmethyl groups. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with sulfonamides.

Chemical Structure

The molecular formula for this compound is C11H21NO2SC_{11}H_{21}NO_2S, with a molecular weight of 231.35 g/mol. The structural representation is as follows:

InChI InChI 1S C11H21NO2S c1 10 2 3 12 15 13 14 11 6 7 11 8 9 4 5 9 h9 12H 4 8H2 1 3H3\text{InChI InChI 1S C11H21NO2S c1 10 2 3 12 15 13 14 11 6 7 11 8 9 4 5 9 h9 12H 4 8H2 1 3H3}

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily attributed to their ability to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This compound may exhibit similar mechanisms due to its sulfonamide moiety, suggesting potential efficacy against various bacterial strains.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can interact with specific biological pathways, potentially acting as inhibitors of enzymes or receptors involved in disease processes. For instance, studies on related compounds have shown inhibitory activity against kinases such as GSK-3β and ROCK-1, which are implicated in various signaling pathways related to inflammation and neurodegeneration .

The mechanism of action for this compound likely involves binding to target enzymes or receptors that recognize sulfonamide structures. This interaction may inhibit their activity or alter their function, thus affecting downstream biological processes.

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the cyclopropane ring and specific substituents can significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
This compoundSulfonamide group, cyclopropane ringPotential antimicrobial and enzyme inhibition
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamideTrifluoromethyl instead of cyclopropylmethylEnhanced lipophilicity and possible increased biological activity
N-tert-butyl-1-formylcyclopropane-1-sulfonamideFormyl group instead of trifluoromethylVarying reactivity affecting biological interactions

Experimental Findings

In vitro studies have demonstrated that modifications to the cyclopropane moiety can enhance binding affinity and selectivity for specific biological targets. For instance, compounds with cyclopropyl substitutions have shown improved interactions with certain receptors compared to their non-cyclopropyl counterparts .

Properties

IUPAC Name

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVAGNDPQWGKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
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N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
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N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
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N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

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